molecular formula C10H10BrNO B012940 2-(2-bromoprop-2-enyl)benzamide CAS No. 102586-01-6

2-(2-bromoprop-2-enyl)benzamide

Cat. No.: B012940
CAS No.: 102586-01-6
M. Wt: 240.1 g/mol
InChI Key: VLOWQIPKJXJTJQ-UHFFFAOYSA-N
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Description

Benzamide, N-(2-bromoallyl)- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group

Properties

CAS No.

102586-01-6

Molecular Formula

C10H10BrNO

Molecular Weight

240.1 g/mol

IUPAC Name

2-(2-bromoprop-2-enyl)benzamide

InChI

InChI=1S/C10H10BrNO/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H2,12,13)

InChI Key

VLOWQIPKJXJTJQ-UHFFFAOYSA-N

SMILES

C=C(CC1=CC=CC=C1C(=O)N)Br

Canonical SMILES

C=C(CC1=CC=CC=C1C(=O)N)Br

Other CAS No.

102586-01-6

Synonyms

N-(2-Bromo-2-propenyl)benzamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-(2-bromoallyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Benzamide, N-(2-bromoallyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-bromoallyl)- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism . The compound’s effects are mediated through binding interactions with the enzyme’s allosteric site, enhancing its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2-bromoallyl)- is unique due to the presence of the bromoallyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other benzamide derivatives and contributes to its specific biological and industrial uses.

Q & A

Q. What are the optimal synthetic routes for 2-(2-bromoprop-2-enyl)benzamide, and how can reaction yields be improved?

The synthesis typically involves a multi-step approach:

  • Bromoalkene introduction : React benzamide derivatives with propargyl bromide under radical-initiated conditions to introduce the bromopropenyl group .
  • Amide coupling : Use coupling agents like EDCI/HOBt to attach the bromoalkene moiety to the benzamide core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .
  • Yield optimization : Catalytic Pd-mediated cross-coupling or temperature-controlled bromination (0–5°C) enhances regioselectivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.2 ppm (bromoalkene protons) .
    • ¹³C NMR : Signals at ~165 ppm (amide carbonyl), 120–130 ppm (bromoalkene carbons) .
  • IR spectroscopy : Stretches at ~3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O) .
  • X-ray crystallography : Resolves stereochemistry and confirms bromine positioning .

Advanced Research Questions

Q. How does the bromopropenyl substituent influence the compound’s bioactivity, and what methods validate these effects?

  • Mechanistic insights : The bromo group enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins (e.g., kinases) .
  • Validation methods :
    • Molecular docking : Assess interactions with proteins like EGFR or PARP using AutoDock Vina .
    • SAR studies : Compare with non-brominated analogs to isolate substituent effects (e.g., reduced activity in de-brominated controls) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity validation : Use LC-MS to confirm >95% purity, as impurities (e.g., residual bromination byproducts) may skew results .
  • Computational modeling : Perform MD simulations to assess dynamic binding interactions missed in static docking .

Q. What strategies ensure stability and reactivity control of this compound under experimental conditions?

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Reactivity control :
    • Store in amber vials at -20°C to prevent light-induced decomposition .
    • Use inert atmospheres (N₂) during reactions to avoid bromine displacement by nucleophiles .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Synthetic diversification : Introduce substituents (e.g., nitro, methoxy) at the benzamide para position to modulate electron density .
  • Biological profiling : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .
  • Computational tools : Use QSAR models (e.g., CoMFA) to correlate substituent properties with activity .

Q. How can researchers design experiments to assess metabolic pathways or toxicity profiles?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Toxicity screening :
    • Ames test for mutagenicity .
    • Zebrafish embryo models for acute toxicity (LC₅₀ determination) .

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